Tolrestat

Übersicht

Beschreibung

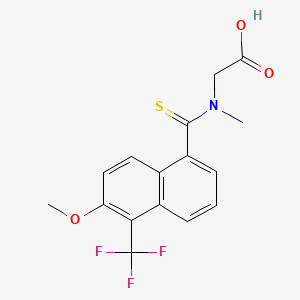

Tolrestat ist eine chemische Verbindung, die als Aldose-Reduktase-Inhibitor bekannt ist. Es wurde ursprünglich für die Kontrolle bestimmter diabetischer Komplikationen entwickelt. Die Verbindung wurde unter dem Handelsnamen Alredase vermarktet, wurde aber aufgrund schwerer Leberschäden und anderer Nebenwirkungen vom Markt genommen .

Wissenschaftliche Forschungsanwendungen

Tolrestat wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung diabetischer Komplikationen. Es wirkt als Aldose-Reduktase-Inhibitor, der zur Verhinderung der Ansammlung von Sorbitol in Geweben beiträgt, wodurch der osmotische Stress reduziert und Schäden an Nerven, Nieren und Augen verhindert werden. Zusätzlich wurde this compound auf seine mögliche Verwendung bei anderen Stoffwechselstörungen und als Werkzeug in der biochemischen Forschung untersucht, um die Rolle der Aldose-Reduktase bei verschiedenen physiologischen Prozessen zu untersuchen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Enzym Aldose-Reduktase hemmt. Dieses Enzym ist am Polyol-Weg beteiligt, wo es die Reduktion von Glukose zu Sorbitol katalysiert. Durch die Hemmung der Aldose-Reduktase verhindert this compound die Ansammlung von Sorbitol, die bei Diabetikern Zellschäden verursachen kann. Die molekularen Ziele von this compound umfassen das aktive Zentrum der Aldose-Reduktase, wo es bindet und die Aktivität des Enzyms hemmt .

Wirkmechanismus

Target of Action

Tolrestat is primarily an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which plays a significant role in the development of certain diabetic complications .

Mode of Action

This compound interacts with its target, aldose reductase, by binding to the enzyme and inhibiting its activity . This binding triggers dramatic conformational changes in the anionic site and cofactor binding pocket that prevents accommodation of NADP+ . This inhibition reduces the accumulation of intracellular sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polyol pathway . In this pathway, glucose is converted to sorbitol by the enzyme aldose reductase. High levels of sorbitol can lead to osmotic stress and oxidative damage, contributing to the development of diabetic complications. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol, thereby mitigating these harmful effects .

Result of Action

The primary result of this compound’s action is the reduction of intracellular sorbitol levels . This can help prevent or slow the progression of certain diabetic complications, including neuropathy, retinopathy, and nephropathy . It’s important to note that this compound was withdrawn from the market due to the risk of severe liver toxicity and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs may affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, individual patient characteristics, such as the presence of liver disease, may also influence the drug’s action

Vorbereitungsmethoden

Die Synthese von Tolrestat umfasst mehrere Schritte. Das Ausgangsmaterial, 5-Trifluormethyl-6-methoxy-1-Naphthoesäure, wird zunächst in sein entsprechendes Säurechlorid umgewandelt. Dieses Zwischenprodukt wird dann in Gegenwart von Pyridin mit N-Methylglycinmethylesterhydrochlorid kondensiert. Das resultierende Produkt wird unter Verwendung von Phosphorpentasulfid in Pyridin sulfuriert, gefolgt von der Hydrolyse mit Natriumhydroxid in Methanol, um this compound zu ergeben .

Analyse Chemischer Reaktionen

Tolrestat durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Verbindung kann reduziert werden, aber spezifische Reduktionsreaktionen werden nicht häufig berichtet.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen. Häufige Reagenzien sind Säuren, Basen und andere Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

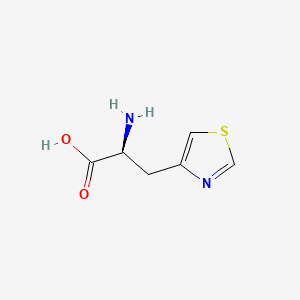

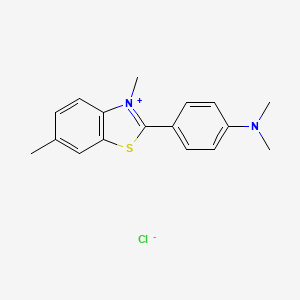

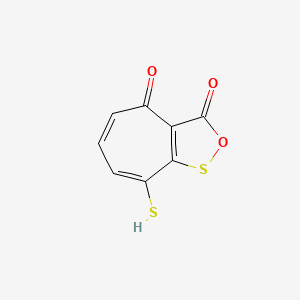

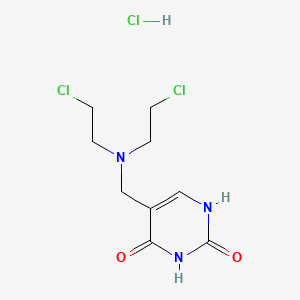

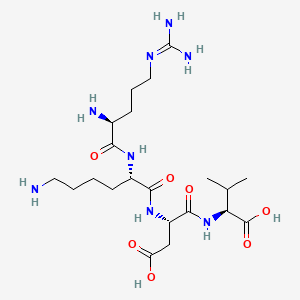

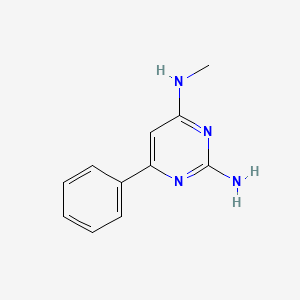

Vergleich Mit ähnlichen Verbindungen

Tolrestat ähnelt anderen Aldose-Reduktase-Inhibitoren wie Epalrestat. Beide Verbindungen hemmen das gleiche Enzym, unterscheiden sich aber in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften. Epalrestat beispielsweise ist im Vergleich zu this compound weniger hepatotoxisch und wird in einigen Ländern immer noch zur Behandlung diabetischer Komplikationen eingesetzt. Andere ähnliche Verbindungen sind Zopolrestat und Sorbinil, die ebenfalls die Aldose-Reduktase als Ziel haben, aber unterschiedliche Wirksamkeit und Sicherheitsprofile aufweisen .

Referenzen

Eigenschaften

IUPAC Name |

2-[[6-methoxy-5-(trifluoromethyl)naphthalene-1-carbothioyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBHDINQXIHVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904890 | |

| Record name | Tolrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82964-04-3 | |

| Record name | Tolrestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82964-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolrestat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082964043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolrestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T93LG5NMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

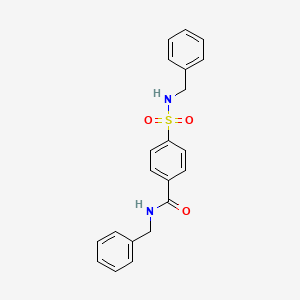

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)